



# preparing MRTX0902 stock solutions and formulations for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRTX0902  |           |
| Cat. No.:            | B10829282 | Get Quote |

# **Application Notes and Protocols for MRTX0902**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **MRTX0902** stock solutions and formulations for in vivo studies, ensuring accurate and reproducible experimental outcomes.

## Introduction

MRTX0902 is a potent and selective inhibitor of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[1][2] By disrupting the SOS1:KRAS protein-protein interaction, MRTX0902 prevents the formation of active, GTP-bound KRAS, thereby inhibiting downstream signaling through the MAPK pathway (RAF/MEK/ERK).[1][2] This mechanism makes MRTX0902 a promising therapeutic agent for cancers driven by KRAS mutations.[2][3] Proper preparation of MRTX0902 solutions and formulations is critical for reliable in vitro and in vivo experimental results.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data for the preparation of MRTX0902 solutions.

Table 1: MRTX0902 Stock Solution Parameters



| Parameter                       | Value                        | Notes                                                                       | Source(s) |
|---------------------------------|------------------------------|-----------------------------------------------------------------------------|-----------|
| Solvent                         | Dimethyl Sulfoxide<br>(DMSO) | Use newly opened,<br>anhydrous DMSO as<br>it is hygroscopic.                | [4][5]    |
| Solubility                      | 12.5 mg/mL (32.18<br>mM)     | Requires sonication, warming, and heating to 60°C for complete dissolution. | [4][6]    |
| 100 mg/mL (257.42<br>mM)        | Achievable with fresh DMSO.  | [5]                                                                         |           |
| Recommended Stock Concentration | 10 mM                        | For in vitro studies.                                                       | [7][8]    |
| Storage of Stock<br>Solution    | -20°C for up to 1<br>month   | Aliquot to avoid repeated freeze-thaw cycles.                               | [4][5]    |
| -80°C for up to 6 months        | [4][5]                       |                                                                             |           |

Table 2: Formulation for In Vivo Oral Administration

| Active Pharmaceutical<br>Ingredient | [7][9]                                                   |
|-------------------------------------|----------------------------------------------------------|
| Suspending agent                    | [9][10]                                                  |
| [9][10]                             |                                                          |
| Suitable for oral gavage.           | [9][10]                                                  |
|                                     | Ingredient  Suspending agent  [9][10]  Suitable for oral |



# Experimental Protocols Protocol for Preparing a 10 mM MRTX0902 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of MRTX0902, suitable for in vitro assays.

#### Materials:

- MRTX0902 powder (MW: 388.47 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

#### Procedure:

- Weighing: Accurately weigh the desired amount of MRTX0902 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.885 mg of MRTX0902.
- Dissolution: a. Add the weighed **MRTX0902** powder to a sterile vial. b. Add the calculated volume of fresh, anhydrous DMSO. For a 10 mM solution, this would be 1 mL for 3.885 mg. c. Vortex the mixture thoroughly for 1-2 minutes.
- Heating and Sonication: a. Place the vial in a water bath or on a heat block set to 60°C and warm for 5-10 minutes.[4] b. After heating, place the vial in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved.[4] c. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: a. Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and



degradation from repeated freeze-thaw cycles.[4] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

# Protocol for Preparing MRTX0902 Formulation for In Vivo Oral Gavage

This protocol details the preparation of a homogeneous suspension of **MRTX0902** for oral administration in mouse models.[9][10]

#### Materials:

- MRTX0902 powder
- Methylcellulose (MC, 4000 cps)
- Tween 80
- Sterile water for injection
- · Mortar and pestle or homogenizer
- Stir plate and stir bar
- Sterile container for the final formulation

#### Procedure:

- Vehicle Preparation (0.5% MC, 0.2% Tween 80 in water): a. Heat approximately half of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse it and prevent clumping. c. Once the methylcellulose is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly. e. Allow the vehicle to cool to room temperature.
- MRTX0902 Suspension: a. Calculate the required amount of MRTX0902 based on the
  desired dose (e.g., 50 mg/kg) and the number and weight of the animals. b. Weigh the
  calculated amount of MRTX0902 powder. c. Add a small amount of the prepared vehicle to







the **MRTX0902** powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping. d. Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform and homogeneous suspension. Alternatively, a homogenizer can be used for this step.

• Final Preparation and Use: a. Transfer the final suspension to a sterile container. b. Stir the suspension continuously before and during administration to ensure uniform dosing. c. It is recommended to prepare this formulation fresh on the day of use.[4]

# **Visualizations**

The following diagrams illustrate the key pathways and workflows associated with MRTX0902.





Click to download full resolution via product page

Caption: MRTX0902 Signaling Pathway Inhibition.





Click to download full resolution via product page

Caption: MRTX0902 Solution Preparation Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction PubMed



[pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MRTX0902 Immunomart [immunomart.com]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. verastem.com [verastem.com]
- To cite this document: BenchChem. [preparing MRTX0902 stock solutions and formulations for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829282#preparing-mrtx0902-stock-solutions-and-formulations-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com